N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
The compound “N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups including an acetamide group, a thiadiazole ring, and two tolyl (methylphenyl) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring and the attachment of the tolyl and acetamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, a heterocyclic compound containing both sulfur and nitrogen, is likely to have a significant impact on the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group might undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like acetamide might increase its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
Studies on 1,3,4-thiadiazole derivatives have demonstrated potential anticancer activities. Specifically, compounds structurally related to N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have shown promising cytotoxic activity against MCF7 and A549 cancer cell lines, with some compounds exhibiting significant inhibitory effects at low micromolar concentrations. These findings suggest the potential of these derivatives as anticancer agents, especially given their selectivity towards cancer cells compared to non-cancerous cell lines (Çevik et al., 2020).
Inhibition of HIV Replication
Compounds with the thiadiazole moiety have been found to have applications in inhibiting HIV-1 replication. The structural features of these compounds, including the thiadiazole ring, play a crucial role in their biological activity, highlighting their potential in the development of new therapeutic agents targeting viral replication mechanisms (Krishnaraj & Muthusubramanian, 2014).
Glutaminase Inhibition for Cancer Treatment
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar structural motif with this compound, has revealed their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are being explored for their potential in cancer treatment by targeting glutamine metabolism in cancer cells, which is critical for their growth and proliferation (Shukla et al., 2012).
Antibacterial and Antifungal Activities
The synthesis and evaluation of thiadiazole derivatives have also been directed towards exploring their antibacterial and antifungal activities. Certain derivatives have shown effective results against a variety of bacterial and fungal strains, indicating their potential use as novel antimicrobial agents (Tamer & Qassir, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-6-5-8-14(10-12)19-16(22)11-23-18-20-17(21-24-18)15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHVINRLONNWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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